An In-depth Technical Guide to tert-Butyl Thiazol-2-ylcarbamate: A Cornerstone Intermediate in Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl Thiazol-2-ylcarbamate: A Cornerstone Intermediate in Modern Drug Discovery
This guide provides an in-depth exploration of tert-Butyl Thiazol-2-ylcarbamate, a pivotal heterocyclic intermediate. Its unique structural combination of a reactive thiazole ring and a stable tert-butyloxycarbonyl (Boc) protecting group makes it an invaluable building block for medicinal chemists. We will delve into its core properties, synthesis, reactivity, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of tert-Butyl Thiazol-2-ylcarbamate
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a versatile pharmacophore known to engage in various biological interactions, particularly as a hinge-binding motif in protein kinase inhibitors.[2] The strategic placement of a Boc-protected amine at the 2-position of the thiazole ring yields tert-Butyl Thiazol-2-ylcarbamate. This configuration serves a dual purpose: it pacifies the highly nucleophilic 2-amino group during synthetic transformations on other parts of the molecule and provides a stable, crystalline solid that is easily handled and purified. The Boc group's lability under specific acidic conditions allows for its clean removal at a desired stage, unmasking the amine for subsequent coupling reactions. This elegant "protect-react-deprotect" strategy is fundamental to the multi-step synthesis of complex pharmaceutical agents.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in experimental design. The data presented below has been synthesized from publicly available databases and cross-referenced for accuracy.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 170961-15-6 | [3] |
| Molecular Formula | C₈H₁₂N₂O₂S | [3] |
| Molecular Weight | 200.26 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 137-145 °C | [4] |
| Solubility | Expected to be soluble in a range of organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF). Solubility in protic solvents like methanol and ethanol is moderate. Sparingly soluble in water and non-polar solvents like hexanes. | [5] |
Spectroscopic Signature
Spectroscopic analysis is the gold standard for structural verification. The following data provides the characteristic spectral signature of tert-Butyl Thiazol-2-ylcarbamate.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (d, J = 4.0 Hz, 1H), 6.82 (d, J = 4.0 Hz, 1H), 1.52 (s, 9H).[4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.80, 152.90, 136.70, 112.10, 82.00, 28.30.[4] |
| IR Spectroscopy (Expected) | Key peaks anticipated around 3300-3400 cm⁻¹ (N-H stretch), 2980 cm⁻¹ (C-H stretch), and a strong peak around 1720 cm⁻¹ (C=O stretch of the carbamate). |
| Mass Spectrometry (Expected) | For C₈H₁₂N₂O₂S, the expected [M+H]⁺ ion would be m/z 201.07. |
Synthesis and Purification: A Validated Protocol
The synthesis of tert-Butyl Thiazol-2-ylcarbamate is a standard N-protection reaction. The causality behind the choice of reagents is critical: 2-aminothiazole is the nucleophilic starting material. Di-tert-butyl dicarbonate (Boc₂O) is the electrophilic source of the Boc group. A non-nucleophilic base, such as triethylamine (TEA), is required to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. A catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, especially if the amine is weakly nucleophilic.[6]
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of tert-Butyl Thiazol-2-ylcarbamate.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 20 minutes. The choice of dropwise addition is to control any potential exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting 2-aminothiazole.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x). This removes the triethylamine hydrochloride salt and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes to afford tert-Butyl Thiazol-2-ylcarbamate as a pure white solid.[6]
Chemical Reactivity: The Art of Boc Deprotection
The primary utility of tert-Butyl Thiazol-2-ylcarbamate lies in the predictable reactivity of the Boc protecting group. It is exceptionally stable to basic and nucleophilic conditions, allowing for a wide range of chemical transformations on other parts of a molecule. However, it is readily cleaved under acidic conditions.[7][8]
Mechanism of Acid-Catalyzed Deprotection
The deprotection proceeds via a specific, well-understood mechanism. The choice of a strong acid like Trifluoroacetic Acid (TFA) is deliberate; its conjugate base is non-nucleophilic, minimizing side reactions.[9]
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid, making it a better leaving group.[9]
-
Carbocation Formation: The protonated intermediate fragments, eliminating the highly stable tert-butyl cation and forming a transient carbamic acid.[9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free 2-aminothiazole as its corresponding salt (e.g., trifluoroacetate salt).[9]
Diagram: Boc Deprotection Mechanism
Caption: The acid-catalyzed deprotection pathway of the Boc group.
Standard Deprotection Protocol
-
Dissolution: Dissolve tert-Butyl Thiazol-2-ylcarbamate (1.0 eq) in Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic Acid (TFA, 5-10 eq) to the solution at room temperature. Anisole or thioanisole can be added as a scavenger to trap the liberated tert-butyl cation, preventing potential alkylation of sensitive functional groups.[10]
-
Reaction: Stir the mixture for 1-4 hours at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8][11]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting residue, the trifluoroacetate salt of 2-aminothiazole, can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The thiazole moiety is a key structural feature in many small-molecule kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Thiazole-based compounds are particularly effective as they can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
tert-Butyl Thiazol-2-ylcarbamate serves as a critical starting material for the synthesis of these inhibitors. Following Boc deprotection, the newly revealed 2-amino group can undergo a variety of coupling reactions (e.g., amide bond formation, Suzuki coupling, Buchwald-Hartwig amination) to build the complex molecular architectures required for potent and selective kinase inhibition.[12] For instance, it is a precursor for synthesizing analogues of c-Met kinase inhibitors, a validated target in various cancers.[1][13]
Diagram: Role in Kinase Inhibitor Synthesis
Caption: Synthetic utility of the title compound in building complex drug scaffolds.
Analytical Characterization: A Self-Validating System
Robust analytical methods are essential for confirming the identity and purity of any synthetic intermediate. The protocols below describe a self-validating system for the characterization of tert-Butyl Thiazol-2-ylcarbamate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing purity.[14][15]
-
Instrumentation: Standard HPLC system with a UV detector.[15][16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or TFA).[17]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV at 210 nm or 254 nm.[16]
-
Expected Result: A single major peak corresponding to the product, with purity typically >98%.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.[16]
-
Analysis Mode: Positive ion mode.
-
Sample Preparation: Dilute solution (approx. 1 mg/mL) in methanol or acetonitrile.[16]
-
Expected Result: A base peak corresponding to the protonated molecule [M+H]⁺ at m/z 201.07.
Safety and Handling
As a laboratory chemical, tert-Butyl Thiazol-2-ylcarbamate requires careful handling. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related carbamates apply.[18]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[18]
-
Hazards: May cause skin and eye irritation. Harmful if swallowed.[20]
Conclusion
tert-Butyl Thiazol-2-ylcarbamate is more than just a chemical intermediate; it is an enabling tool in the complex field of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity provide medicinal chemists with a reliable and versatile building block. The strategic importance of the thiazole ring in modern therapeutics, particularly in the development of kinase inhibitors, ensures that this compound will remain a cornerstone of innovative pharmaceutical research for the foreseeable future.
References
-
Supporting Information for a scientific article providing NMR and melting point data. (Source[4])
-
CN114805134A - Synthesis method of (1-hydroxypenet-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
-
tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information.
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.
-
CAS NO. 170961-15-6 | tert-Butyl thiazol-2-ylcarbamate. Arctom Scientific.
-
tert-butyl 5-(Hydroxymethyl)thiazol-2-ylcarbamate - Safety Data Sheet. ChemicalBook.
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry.
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information.
-
CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate. BenchChem.
-
(PDF) tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. ResearchGate.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
-
tert-Butyl carbamate - SAFETY DATA SHEET. Alfa Aesar.
-
Safety Data Sheet: tert-Butanol. Carl ROTH.
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed.
-
tert-Butyl Esters. Organic Chemistry Portal.
-
BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
Contents Methods and materials. The Royal Society of Chemistry.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine.
-
PRODUCT INFORMATION - Carbendazim. Cayman Chemical.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 2-iodobenzyl(methyl)carbamate. BenchChem.
-
Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites. FAO AGRIS.
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry.
-
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate. PubChem.
-
tert-Butyl 1,2-oxazol-3-ylcarbamate. PubChem.
-
tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate. ChemicalBook.
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. prepchem.com [prepchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. imtm.cz [imtm.cz]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. chemicalbook.com [chemicalbook.com]
- 20. tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3 | CID 21992950 - PubChem [pubchem.ncbi.nlm.nih.gov]
